molecular formula C5H8ClN3 B3197540 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine CAS No. 1006320-25-7

4-chloro-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B3197540
CAS No.: 1006320-25-7
M. Wt: 145.59 g/mol
InChI Key: SCZVIPXNYIVPRK-UHFFFAOYSA-N
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Description

4-chloro-1,5-dimethyl-1H-pyrazol-3-amine (CAS 1006320-25-7) is a valuable substituted pyrazolamine scaffold of significant interest in modern chemical research, particularly in medicinal chemistry and drug discovery . Its molecular formula is C5H8ClN3, with a molecular weight of 145.59 g/mol . The unique structure of the pyrazole ring, featuring two adjacent nitrogen atoms, imparts a range of interesting chemical properties and biological activities to its derivatives . This specific substitution pattern—with methyl groups at the N1 and C5 positions, a chloro group at C4, and an amine at C3—creates a unique electronic and steric environment that is highly favorable for interaction with biological targets . The compound's key structural features make it an excellent building block for the synthesis of more complex molecules . The C3-amino group acts as a nucleophile, readily undergoing reactions such as acylation and alkylation, while the C4-chloro group is a prime site for metal-catalyzed cross-coupling reactions and nucleophilic substitutions . This dual reactivity provides researchers with multiple handles for molecular elaboration and library synthesis. In practice, this compound has been utilized as a key intermediate in academic drug discovery programs. For instance, it has been employed in Buchwald-Hartwig coupling reactions to create novel chemotypes for the treatment of neglected tropical diseases like Human African trypanosomiasis . Furthermore, pyrazole derivatives in general are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, highlighting the potential of this scaffold in developing new therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,5-dimethylpyrazol-3-amine
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8ClN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVIPXNYIVPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274003
Record name 4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine
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Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006320-25-7
Record name 4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine
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Record name 4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine
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Record name 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine
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Chemical Reactivity and Transformation Studies of 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine

Reactivity of the C3-Amino Functionality

The amino group at the C3 position of the pyrazole (B372694) ring is a key functional handle for molecular elaboration. As a primary amine, it exhibits typical nucleophilic character, enabling a variety of transformations including acylation, alkylation, condensation, and diazotization reactions. The nucleophilicity of this group is influenced by the electronic nature of the pyrazole ring, which itself is considered an electron-rich aromatic system.

Acylation and Alkylation Reactions

The C3-amino group of 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine readily undergoes acylation and alkylation, reactions fundamental to the synthesis of more complex derivatives.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides typically proceeds smoothly to furnish the corresponding N-acylpyrazoles. For instance, in analogous systems like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, reaction with chloroacetyl chloride in a solvent like toluene (B28343) under reflux conditions yields the corresponding N-(chloroacetyl)amino pyrazole derivative in good yield. nih.gov This transformation highlights the nucleophilic character of the exocyclic amino group, which attacks the electrophilic carbonyl carbon of the acylating agent. The reaction conditions for the acylation of this compound would be expected to be similar, likely involving a base to scavenge the generated HCl.

Alkylation: N-alkylation of the amino group can also be achieved, though direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products and may require basic conditions. semanticscholar.org Alternative methods, such as reductive amination, provide a more controlled approach to mono-alkylation. More advanced methods for N-alkylation of pyrazole systems have been developed, for example, using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, which offers a milder alternative to traditional methods requiring strong bases. semanticscholar.org The reactivity in alkylation is dependent on the steric hindrance around the amino group and the electronic properties of the pyrazole ring.

Table 1: Representative Acylation Reactions on Analogous Aminopyrazoles

Starting Material Reagent Conditions Product Yield Reference
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Chloroacetyl chloride Toluene, reflux 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide 65-70% nih.gov
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile 2-Chloroacetyl chloride Not specified 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Not specified researchgate.net

Condensation and Imine Formation

The primary amino group at the C3 position can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic chemistry, enabling the linkage of the pyrazole core to other molecular fragments.

The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. youtube.com Subsequent acid-catalyzed dehydration leads to the formation of the C=N double bond of the imine. youtube.com The stability of the resulting imine and the reaction equilibrium can be influenced by several factors, including the electronic nature of the substituents on the aldehyde or ketone and the reaction conditions. For example, studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde facilitate the formation of stable hemiaminals or proceed to the Schiff base. youtube.comnih.gov A similar reactivity pattern is expected for this compound.

A typical procedure involves refluxing the aminopyrazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. For instance, the synthesis of (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline was achieved by refluxing 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole and 4-chloroaniline (B138754) in ethanol, resulting in an 84% yield of the corresponding Schiff base. youtube.com

Table 2: Examples of Imine Formation with Related Amino-Heterocycles

Amine Reactant Carbonyl Reactant Conditions Product Type Yield Reference
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde Methanol, Acetic Acid Schiff Base High libretexts.org
4-Amino-3,5-dimethyl-1,2,4-triazole Substituted Benzaldehydes Neutral, CH3CN, 50 °C Hemiaminal / Schiff Base Variable youtube.comnih.gov
4-Chloroaniline 5-Chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole Ethanol, reflux Schiff Base 84% youtube.com

Diazotization and Subsequent Transformations

The C3-amino group can be converted into a diazonium salt (diazotization) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). semanticscholar.orgresearchgate.net This pyrazolediazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions.

In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. researchgate.netnih.gov This provides a powerful method for introducing a range of functional groups at the C3 position that might be difficult to install directly. For example, diazotization of an aminopyrazole followed by treatment with CuCl would be expected to replace the amino group with a second chloro substituent. Research on related heterocyclic systems, such as 3-amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile, has demonstrated successful Sandmeyer chlorination using isoamyl nitrite and CuCl₂, affording the 3-chloro product in 65% yield. researchgate.net This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov

Other transformations of the diazonium intermediate include reaction with potassium iodide to yield the corresponding iodo-pyrazole, fluorination via the Balz-Schiemann reaction (using HBF₄), and hydroxylation by heating in aqueous acid. researchgate.net

Reactivity of the C4-Chloro Substituent

The chlorine atom at the C4 position of the pyrazole ring is the second key site for reactivity. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electronic environment of the pyrazole ring can activate the C4 position towards certain substitution reactions. The primary pathways for modifying this position are nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) at the C4 position involves the displacement of the chloride by a nucleophile. The feasibility of this reaction is highly dependent on the electronic activation of the pyrazole ring. SₙAr reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

Common nucleophiles used in SₙAr reactions on chloro-heterocycles include amines, alkoxides, and thiols. d-nb.infonih.gov For example, reactions of various chloropyrimidines and other chloro-heterocycles with amines have been shown to proceed, often requiring elevated temperatures, to yield the corresponding amino-substituted products. nih.govresearchgate.net The reaction of this compound with nucleophiles like sodium methoxide (B1231860) or various primary/secondary amines would be expected to yield the corresponding 4-methoxy or 4-amino derivatives, respectively.

Table 3: Conditions for SₙAr Reactions on Analogous Chloro-Heterocycles

Electrophile Nucleophile Conditions Product Type Reference
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile Various amines PEG 400, 120 °C 4-Amino-substituted product nih.gov
2,4,5-Trichloropyrimidine Pyrrolidine HPMC/water, K₂CO₃, rt 4-Pyrrolidinyl-substituted product d-nb.info
1-Chloro-2,4-dinitrobenzene Biothiols Aqueous media Thioether product nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, C-S Bond Formation)

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for functionalizing the C4 position of 4-chloropyrazoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C4-chloro substituent with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org While aryl chlorides are known to be less reactive than bromides or iodides, the development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos) has enabled the efficient coupling of these less reactive electrophiles. organic-chemistry.org A typical Suzuki reaction on this compound would involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and an aryl- or vinyl-boronic acid in a suitable solvent like dioxane or toluene, often with heating. researchgate.netresearchgate.net This would result in the formation of a 4-aryl- or 4-vinyl-pyrazole derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a key method for synthesizing aryl amines from aryl halides. libretexts.orgwikipedia.org It serves as a powerful alternative to classical SₙAr amination, especially for less activated aryl chlorides. The reaction couples the C4-chloro position with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄). wikipedia.orgbeilstein-journals.org Research on 4-halo-1H-1-tritylpyrazoles has shown that Buchwald-Hartwig coupling at the C4 position is indeed feasible, though reaction outcomes can be sensitive to the choice of ligand and the nature of the amine. nih.gov This methodology allows for the synthesis of a wide array of 4-amino-pyrazole derivatives.

C-S Bond Formation: The formation of a carbon-sulfur bond at the C4 position can also be achieved via palladium-catalyzed cross-coupling. This reaction typically involves coupling the chloropyrazole with a thiol in the presence of a palladium catalyst/ligand system and a base. nih.gov These reactions are analogous to the Buchwald-Hartwig amination and provide access to 4-(arylthio)- or 4-(alkylthio)pyrazoles, which are valuable intermediates in medicinal chemistry.

Table 4: Representative Cross-Coupling Reactions on Halogenated Pyrazoles

Reaction Type Pyrazole Substrate Coupling Partner Catalyst/Ligand System Product Type Reference
Direct Arylation 5-Chloro-1,3-dimethylpyrazole Aryl bromides Pd(OAc)₂ / P(o-tol)₃ 4-Aryl-5-chloropyrazole nih.gov
Buchwald-Hartwig 4-Bromo-1H-1-tritylpyrazole Piperidine Pd(dba)₂ / tBuDavePhos 4-Piperidinyl-pyrazole nih.gov
Buchwald-Hartwig 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole Octylamine [Pd(cinnamyl)Cl]₂ / JosiPhos N-Octyl-4-aminopyrazole rsc.org
Suzuki-Miyaura 4-Chloroanisole (analogy) Phenylboronic acid Pd(OAc)₂ / Various Phosphines 4-Methoxybiphenyl researchgate.net

Reductive Dehalogenation Processes

The removal of the chlorine atom from the C4 position of this compound, a process known as reductive dehalogenation, is a key transformation that enhances the molecular diversity accessible from this scaffold. This process involves the replacement of the halogen with a hydrogen atom and can be achieved through various catalytic and chemical methods. epa.gov

Catalytic hydrodehalogenation is a prominent method, often employing transition metal catalysts, particularly palladium on a solid support like carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃). mdpi.comrsc.org The reaction typically proceeds using a hydrogen source, which can be molecular hydrogen (H₂), transfer hydrogenation reagents like isopropanol (B130326) or formic acid, or hydride sources such as sodium borohydride (B1222165) (NaBH₄). rsc.orgorganic-chemistry.org The general mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the chloro-pyrazole to a low-valent palladium(0) species, forming a Pd(II)-aryl intermediate. This is followed by a hydrogenolysis step where the C-Pd bond is cleaved by a hydride, regenerating the Pd(0) catalyst and yielding the dehalogenated pyrazole.

Another effective method is the use of zinc metal in the presence of a proton source, such as aqueous ammonium (B1175870) chloride. psu.edu This reaction proceeds under mild, room-temperature conditions. The proposed mechanism involves single electron transfer (SET) from the zinc surface to the aryl halide, forming a radical anion. This intermediate then expels a chloride ion to give an aryl radical, which subsequently abstracts a hydrogen atom from the solvent or another proton donor to furnish the final product. psu.edu

Visible-light photoredox catalysis has also emerged as a powerful, tin-free method for the reductive dehalogenation of aryl halides. organic-chemistry.orgmdpi.com This technique uses a photosensitizer, such as Ru(bpy)₃Cl₂, which, upon absorbing visible light, can initiate an electron transfer cascade to reduce the C-Cl bond, typically via a radical mechanism. organic-chemistry.org

A study on 5-chloropyrazoles demonstrated a sequential reaction involving C4 arylation followed by a distinct dechlorination step, highlighting the feasibility of selectively removing the chlorine atom after other modifications have been made to the molecule. nih.gov This sequential approach underscores the synthetic utility of the chloro-substituent as a temporary protecting or directing group that can be removed at a later stage.

Table 1: Comparison of Reductive Dehalogenation Methods for Aryl Halides (Illustrative Examples)

MethodCatalyst/ReagentReductant/H-SourceTypical ConditionsFunctional Group Tolerance
Catalytic HydrogenolysisPd/C, Pd(OAc)₂H₂, NaBH₄, Formic AcidMild to moderate temperature and pressureGood, but may reduce other functional groups (alkenes, nitros)
Metal-Mediated ReductionZn, MgNH₄Cl (aq), AlcoholsRoom temperatureModerate, can affect carbonyls
Photoredox CatalysisRu(bpy)₃Cl₂, Ir-based photocatalystsHantzsch ester, iPr₂NEtVisible light, room temperatureExcellent

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an electron-rich aromatic system. Its reactivity is significantly influenced by the electronic effects of its substituents: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing but ortho-, para-directing chloro (-Cl) group.

Electrophilic Aromatic Substitution (if applicable)

Pyrazoles generally undergo electrophilic aromatic substitution (EAS) preferentially at the C4 position, as this leads to a more stable cationic intermediate (sigma complex) compared to attack at C3 or C5. pharmaguideline.comrrbdavc.org In the case of this compound, the C4 position is already occupied by a chlorine atom.

Given that C4 is blocked, and C3 and C5 are substituted, electrophilic attack on the carbon atoms of the pyrazole ring is unlikely under standard EAS conditions. Instead, reactions at the exocyclic amino group or potential side-chain reactions on the methyl groups might be more probable if forcing conditions are used. Studies on the electrochemical chlorination of substituted pyrazoles show that the efficiency and outcome of the reaction are highly dependent on the nature and position of the substituents on the ring. researchgate.net

Ring-Opening and Rearrangement Mechanisms

While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by the transformation of a substituent. A notable example, though on a related system, involves the thermolysis of a 5-azido-4-nitropyrazole derivative in acetic acid. mdpi.com This reaction did not produce the expected fused furoxan ring but instead led to a rearranged product via a proposed pyrazole ring-opening and recyclization cascade. mdpi.compreprints.org

Computational analysis of this transformation suggests that the reaction proceeds through the formation of a transient nitrene, which initiates a coarctate fragmentation of the pyrazole ring. mdpi.com This ring-opening generates acyclic intermediates which then undergo recyclization to form a new, rearranged pyrazole structure. The formation of acyclic side products in the reaction mixture supports the hypothesis of a ring-opening pathway. mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the detailed reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic pathways. For transformations involving substituted pyrazoles, both experimental and computational studies have shed light on the intricate steps involved.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies on pyrazole transformations often reveal complex, multi-step pathways. A prime example is the previously mentioned rearrangement of a 5-azido-4-nitropyrazole. mdpi.compreprints.org The proposed pathway, supported by density functional theory (DFT) calculations, is outlined below:

Nitrene Formation: The starting azide (B81097) loses N₂ upon heating to form a highly reactive singlet nitrene intermediate.

Ring Fragmentation: The pyrazole nitrene intermediate does not undergo simple intramolecular reactions. Instead, it triggers a barrierless, coarctate ring-opening fragmentation. This step breaks the pyrazole ring, leading to the formation of an acyclic diazo-ketenimine intermediate.

Intermediate Transformation: This acyclic intermediate can then undergo several transformations. One path involves an intramolecular cyclization and rearrangement.

Recyclization and Aromatization: Subsequent proton transfers and cyclization steps re-form a five-membered ring, which, after tautomerization and proton loss, leads to the final, rearranged aromatic pyrazole product. mdpi.com

The identification of acyclic hydrazide byproducts in the reaction mixture by X-ray analysis provides strong experimental evidence for the proposed ring-opening/recyclization pathway. mdpi.compreprints.org

In the context of pyrazole synthesis, mechanistic studies have identified key intermediates like pyrazolines, which are non-aromatic precursors formed from the initial condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov These pyrazolines are then oxidized in a subsequent step to form the aromatic pyrazole ring. nih.gov

Kinetic Studies and Activation Energy Determination

Kinetic investigations into the formation of pyrazoles from 1,3-diketones and phenylhydrazines have shown that reaction rates can vary by up to 1000-fold depending on the substituents on both reactants and the acidity of the medium. researchgate.net Such studies reveal that the rate-determining step can shift with changing pH, indicating a complex interplay of protonation and nucleophilic attack steps. researchgate.net

Table 2: Representative Kinetic Data for Related Nucleophilic Substitution Reactions

SubstrateNucleophileSolventRate Constant (k₂) at TReference System
2-ChloropyrimidinePiperidineEthanol10.3 x 10⁻⁴ M⁻¹s⁻¹ at 40°CNucleophilic Substitution on Chloro-heterocycle zenodo.org
2-ChloropyrimidineHydroxide Ion30% aq. Ethanol7.7 x 10⁻⁴ M⁻¹s⁻¹ at 40°CNucleophilic Substitution on Chloro-heterocycle zenodo.org
Ethyl IodideTetrabutylammonium CyanideDichloromethane~10⁻¹ M⁻¹s⁻¹Sₙ2 Reaction nih.gov
Ethyl BromideTetrabutylammonium CyanideDichloromethane~10⁻² M⁻¹s⁻¹Sₙ2 Reaction nih.gov

Note: This table provides illustrative data from related systems to demonstrate kinetic principles and is not data for this compound.

Role of Specific Catalysts and Reagents

The functionalization of the this compound scaffold is largely achieved through palladium- and copper-catalyzed cross-coupling reactions. The choice of the metallic catalyst, its ligand, and the base are pivotal in steering the reaction towards the desired product with high yield and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyrazole ring. Key transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 4-chloropyrazole with an organoboron reagent, typically a boronic acid or its ester. The catalytic system generally comprises a palladium source, a phosphine ligand, and a base.

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. These are often used as pre-catalysts that are reduced in situ to the active Pd(0) species.

Ligands: The choice of ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly used ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and biaryl phosphines like SPhos and XPhos. For instance, the use of an XPhos-derived precatalyst has been shown to be effective in the coupling of 3- and 4-bromopyrazoles. masterorganicchemistry.com

Bases: A base is required to activate the organoboron reagent. The choice of base can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).

ReactionSubstrateCatalystLigandBaseReagentProductYield (%)Ref.
Suzuki-Miyaura4-Bromo-1H-pyrazoleXPhos Pd G2XPhosK₃PO₄Arylboronic acid4-Aryl-1H-pyrazole61-86 masterorganicchemistry.com
Suzuki-Miyaura4-Bromo-3,5-dinitro-1H-pyrazoleXPhos Pd G2XPhosNot specifiedAryl/heteroaryl/styryl boronic acids4-Substituted-3,5-dinitro-1H-pyrazoleGood libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the 4-chloropyrazole and a primary or secondary amine.

Palladium Source: Similar to Suzuki coupling, Pd(OAc)₂ and Pd₂(dba)₃ are frequently used.

Ligands: The development of specialized ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) were early breakthroughs. nih.gov More recently, sterically hindered biaryl monophosphine ligands such as XPhos and tBuDavePhos have shown high efficacy, particularly for the coupling of less reactive aryl chlorides. nih.gov

Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed. organic-chemistry.org

ReactionSubstrateCatalystLigandBaseReagentProductYield (%)Ref.
Buchwald-Hartwig4-Bromo-1H-1-tritylpyrazolePd(dba)₂tBuDavePhosNaOtBuAryl/alkylamines (lacking β-H)4-Amino-1H-1-tritylpyrazoleGood nih.gov
Buchwald-Hartwig4-Iodo-1H-1-tritylpyrazolePd(dba)₂XPhosNaOtBuPiperidine4-(Piperidin-1-yl)-1H-1-tritylpyrazoleNot specified nih.gov

Heck Coupling: The Heck reaction involves the coupling of the 4-chloropyrazole with an alkene to form a new C-C bond, typically with the creation of a substituted alkene.

Palladium Source: Palladium(II) acetate is a common catalyst.

Ligands: Triphenylphosphine (PPh₃) is a classical ligand for the Heck reaction.

Base: An organic base such as triethylamine (B128534) (NEt₃) is typically used to neutralize the hydrogen halide formed during the reaction.

ReactionSubstrateCatalystLigandBaseReagentProductYield (%)Ref.
HeckIodobenzene (analogous aryl halide)Palladium chlorideNone specifiedPotassium acetateStyreneStilbeneNot specified wikipedia.org
HeckActivated bromobenzeneDinuclear palladium complexPoly(pyrazol-1-ylmethyl)benzene[nNBu₄]Br (co-catalyst)t-butyl acrylateSubstituted acrylateHigh researchgate.net

Sonogashira Coupling: This reaction is used to couple the 4-chloropyrazole with a terminal alkyne, leading to the formation of a 4-alkynylpyrazole. This transformation typically requires a dual catalytic system.

Palladium Catalyst: A palladium(0) species, often formed in situ from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is the primary catalyst.

Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgwikipedia.org

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.

ReactionSubstrateCatalystCo-catalystLigandBaseReagentProductRef.
SonogashiraAryl/vinyl halidePalladium complexCu(I) saltPhosphineAmineTerminal alkyneAryl/vinyl alkyne libretexts.orgorganic-chemistry.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly for C-N bond formation, present a more economical alternative to palladium-based systems. The Ullmann condensation is a classic example, and modern variations have improved its scope and efficiency.

Copper Source: Copper(I) iodide (CuI) is a widely used catalyst.

Ligands: The development of effective ligands is crucial for promoting copper-catalyzed couplings under milder conditions. Diamine and oxalamide ligands have shown promise in facilitating these reactions. nih.gov

Base: A variety of bases can be used, depending on the specific reaction, including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

For instance, the copper-catalyzed C-N coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen (which are poor substrates in palladium-catalyzed reactions due to β-hydride elimination) has been shown to be effective. nih.gov

ReactionSubstrateCatalystLigandBaseReagentProductYield (%)Ref.
C-N Coupling4-Iodo-1H-1-tritylpyrazoleCuINone specifiedK₂CO₃Alkylamines (with β-H)4-Alkylamino-1H-1-tritylpyrazoleModerate nih.gov
C-N CouplingAryl chloridesCu(I) saltN¹,N²-diaryl diamineNot specifiedAminesAryl aminesGood nih.gov
C-O CouplingAryl bromides/iodidesCuIEthylene glycolCs₂CO₃Aliphatic alcoholsAlkyl aryl ethersGood acs.org

Structural Elucidation and Advanced Spectroscopic Methodologies for 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign its proton and carbon signals.

¹H NMR for Proton Environment and Connectivity

The ¹H NMR spectrum provides critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, three distinct signals are expected, corresponding to the two methyl groups and the amine protons.

N-CH₃ (N-methyl): The protons of the methyl group attached to the nitrogen atom of the pyrazole (B372694) ring are expected to appear as a singlet. Based on data from similar pyrazole structures, this signal typically resonates in the range of δ 3.8-4.1 ppm. mdpi.comresearchgate.net

C-CH₃ (C-methyl): The methyl group attached to the C5 position of the pyrazole ring will also produce a singlet. This signal is anticipated to appear slightly upfield compared to the N-methyl group, generally in the δ 2.1-2.3 ppm region. researchgate.net

NH₂ (Amine): The protons of the primary amine group at the C3 position will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically observed in the δ 3.5-5.0 ppm range.

The integration of these signals would correspond to a 3:3:2 ratio, confirming the presence of the two methyl groups and the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃3.8 - 4.1Singlet
C-CH₃2.1 - 2.3Singlet
NH₂3.5 - 5.0Broad Singlet

¹³C NMR and DEPT for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

C3, C4, and C5 (Pyrazole Ring): The three carbon atoms of the pyrazole ring will have distinct chemical shifts.

C3-NH₂: The carbon atom bonded to the amine group is expected to be significantly deshielded, appearing around δ 148-154 ppm. rsc.org

C4-Cl: The carbon atom bearing the chlorine atom will also be deshielded due to the electronegativity of the halogen, with an expected chemical shift in the range of δ 110-115 ppm.

C5-CH₃: The carbon attached to the methyl group is anticipated to resonate at approximately δ 135-140 ppm. rsc.org

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

N-CH₃: The N-methyl carbon typically appears around δ 34-37 ppm. mdpi.com

C-CH₃: The C-methyl carbon is generally found further upfield, around δ 10-14 ppm. rsc.org

A DEPT-135 experiment would show positive signals for the CH₃ groups and no signals for the quaternary carbons (C3, C4, C5), confirming their substitution. researchgate.net

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C3148 - 154None
C4110 - 115None
C5135 - 140None
N-CH₃34 - 37Positive
C-CH₃10 - 14Positive

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

Two-dimensional NMR techniques are invaluable for confirming the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the methyl and amine protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the N-CH₃ protons to the N-CH₃ carbon and the C-CH₃ protons to the C-CH₃ carbon, confirming their assignments.

The N-CH₃ protons to the C5 and potentially the C3 carbons of the pyrazole ring.

The C-CH₃ protons to the C5 and C4 carbons of the pyrazole ring.

The NH₂ protons to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would likely show a cross-peak between the C5-CH₃ protons and the protons of the N-CH₃ group if they are on the same side of the pyrazole ring, providing crucial stereochemical information.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₅H₈ClN₃), the predicted monoisotopic mass is 145.04068 Da. uni.lu HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, confirming the molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. whitman.edu

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaPredicted Monoisotopic Mass (Da)
[M]⁺C₅H₈ClN₃145.04068
[M+H]⁺C₅H₉ClN₃146.04796
[M+Na]⁺C₅H₈ClN₃Na168.02990

Data sourced from PubChem predictions. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the substituents from the pyrazole ring.

Common fragmentation patterns for pyrazoles and related nitrogen heterocycles often involve the cleavage of bonds adjacent to the ring or the loss of small, stable molecules. libretexts.orgchemguide.co.uk For the title compound, expected fragment ions could arise from:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Cleavage of the N-N bond, leading to the formation of various smaller fragments.

Analysis of the masses of these fragments helps to piece together the molecular structure, confirming the identity and position of the substituents on the pyrazole core.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for verifying the identity and assessing the purity of synthesized compounds like this compound. This hybrid method first separates the components of a mixture using liquid chromatography, after which the mass spectrometer provides information about the molecular weight of each component.

In the context of this compound, LC-MS is instrumental in confirming the successful synthesis of the target molecule. The liquid chromatography stage would separate the desired product from any unreacted starting materials, by-products, or other impurities. The subsequent mass spectrometry analysis would then yield a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of this compound. This provides a high degree of confidence in the compound's identity. Furthermore, the purity of the sample can be quantified by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Modern LC-MS systems can provide purity assessments with high accuracy, often exceeding 95% for well-synthesized compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

For this compound, IR and Raman spectra would reveal characteristic absorption or scattering peaks corresponding to the various bonds and structural motifs within the molecule. These techniques are crucial for confirming the presence of the pyrazole core, the amine substituent, the methyl groups, and the carbon-chlorine bond.

The vibrational spectrum of this compound is a composite of the vibrations of its constituent parts: the pyrazole ring and its substituents.

Pyrazole Core: The pyrazole ring itself exhibits a series of characteristic vibrations. The C=N stretching vibrations are typically observed in the region of 1550-1650 cm⁻¹. researchgate.net The C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net Ring deformation vibrations occur at lower frequencies. derpharmachemica.com The N-N stretching mode within the pyrazole ring is typically found around 1070-1081 cm⁻¹. derpharmachemica.com

Amine Group (NH₂): The primary amine group gives rise to characteristic N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ region for a free amine. However, hydrogen bonding can cause these bands to broaden and shift to lower frequencies. researchgate.net The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

Methyl Groups (CH₃): The methyl groups attached to the pyrazole ring will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending vibrations will appear at lower wavenumbers.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group/BondVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Amine (N-H)Bending~1600
Methyl (C-H)Stretching2850 - 3000
Pyrazole Ring (C=N)Stretching1550 - 1650
Pyrazole Ring (C=C)Stretching1400 - 1600
Pyrazole Ring (N-N)Stretching1070 - 1081
Carbon-Chlorine (C-Cl)Stretching600 - 800

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction experiment would provide an unambiguous structural determination, confirming the connectivity of the atoms and revealing the spatial orientation of the pyrazole ring and its substituents.

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. uzh.ch The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data. numberanalytics.comnih.gov

Commonly, the slow evaporation of a saturated solution of the compound is employed to grow single crystals. umass.educhemistryviews.orgmit.edumit.eduufl.edu This involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over several days or weeks. washington.edurochester.edu The choice of solvent is critical and often requires screening various options to find conditions that promote the growth of well-ordered crystals. unifr.ch

The quality of the grown crystals is assessed visually under a microscope, often with polarizing filters. uzh.ch Ideal crystals for X-ray diffraction are transparent, have well-defined faces, and are free from defects such as cracks or inclusions. uzh.ch They should also be of a suitable size, typically in the range of 0.1 to 0.5 mm in each dimension. The diffraction quality can be further evaluated by exposing the crystal to an X-ray beam and observing the diffraction pattern. numberanalytics.commdpi.comfreiberginstruments.com Sharp, well-defined diffraction spots are indicative of a high-quality crystal. numberanalytics.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group.

The unit cell parameters consist of three lengths (a, b, c) and three angles (α, β, γ) that define the shape and size of the unit cell. The space group describes the symmetry elements present in the crystal structure. For pyrazole derivatives, a variety of space groups are possible, and the specific space group for this compound would be determined from the systematic absences in the diffraction data. The determination of the unit cell and space group is a fundamental step in the process of structure solution.

The final solved crystal structure of this compound would reveal its molecular conformation, which is the spatial arrangement of its atoms. This includes the planarity of the pyrazole ring and the orientation of the methyl and amine substituents.

Furthermore, the crystal structure provides invaluable insights into the intermolecular interactions that govern the packing of the molecules in the solid state. These non-covalent interactions are crucial for understanding the physical properties of the compound.

Hydrogen Bonding: The presence of the amine group (a hydrogen bond donor) and the nitrogen atoms of the pyrazole ring (hydrogen bond acceptors) suggests that hydrogen bonding plays a significant role in the crystal packing of this compound. nih.goviucr.orgnih.goviucr.org These interactions, where a hydrogen atom is shared between two electronegative atoms, are a strong directional force in molecular self-assembly. nih.gov

Halogen Bonding: The chlorine atom on the pyrazole ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom of an adjacent molecule. researchgate.netnih.govnih.govacs.org

The following table outlines the key structural parameters that would be determined from an X-ray crystallographic analysis of this compound.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs.
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths The distances between bonded atoms (e.g., C-N, C-C, C-Cl, N-N).
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Hydrogen Bond Geometry The distances and angles of any hydrogen bonds present.
Halogen Bond Geometry The distances and angles of any halogen bonds present.
π-π Stacking Parameters The distances and orientations of any π-π stacking interactions.

Theoretical and Computational Chemistry Studies on 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule, a conformational analysis would be performed to identify all possible low-energy conformers and determine their relative stabilities.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N2Data not available
N2-C3Data not available
C3-C4Data not available
C4-C5Data not available
C5-N1Data not available
C4-ClData not available
C3-N(amine)Data not available
N1-C(methyl)Data not available
C5-C(methyl)Data not available
N1-N2-C3Data not available
N2-C3-C4Data not available
C3-C4-C5Data not available
C4-C5-N1Data not available
C5-N1-N2Data not available
C5-N1-N2-C3
N2-C3-C4-C5

Note: This table is for illustrative purposes only. The data would be populated with values obtained from DFT or ab initio calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, NBO Analysis)

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic delocalization within the molecule, including charge transfer interactions between orbitals.

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Note: This table is for illustrative purposes only and would be populated with data from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. The calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
IRVibrational Frequency (cm⁻¹)Data not available
UV-Visλmax (nm)Data not available

Note: This table is for illustrative purposes only. A comprehensive table would list predicted values for each unique atom or vibrational mode.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the structure of the transition state. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the reactants and products.

Energy Barrier and Kinetic Parameter Predictions

By calculating the energies of the reactants, transition state, and products, the energy barrier (activation energy) for the reaction can be determined. This information can be used to predict the reaction rate and other kinetic parameters, providing a deeper understanding of the reaction's feasibility and speed.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov This approach is instrumental in predicting the properties of new or untested compounds, thereby accelerating the process of drug discovery and materials science by minimizing the need for extensive experimental synthesis and testing. journal-academia.comeurasianjournals.com

The development of a robust QSPR model is a systematic process that involves several key stages. For this compound, this would begin with the compilation of a dataset of molecules with known properties that are structurally related to the target compound.

Model Development Process:

Data Set Collection: A diverse set of pyrazole (B372694) derivatives with experimentally determined values for the property of interest (e.g., solubility, melting point, or a biological activity) would be gathered from scientific literature and databases. arabjchem.orgresearchgate.net

Molecular Structure Optimization: The three-dimensional structures of all compounds in the dataset, including this compound, would be generated and optimized using computational chemistry methods, such as Density Functional Theory (DFT), to obtain accurate geometric and electronic information. eurasianjournals.comeurasianjournals.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, would be calculated for each compound.

Data Splitting: The dataset would be divided into a training set and a test set. The training set is used to build the QSPR model, while the test set is used to evaluate its predictive performance on compounds not used in the model's development. arabjchem.org

Model Building: Various statistical and machine learning methods can be employed to construct the QSPR model. Common techniques include Multiple Linear Regression (MLR) and Random Forest regression. journal-academia.comresearchgate.net MLR creates a linear equation that relates the descriptors to the property, while Random Forest is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Model Validation: The developed model is rigorously validated to ensure its robustness and predictive power. This involves internal validation (e.g., cross-validation) on the training set and external validation on the test set. arabjchem.org Statistical metrics such as the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and Root Mean Square Error (RMSE) are used to assess the model's performance. journal-academia.comresearchgate.net

An illustrative example of a hypothetical QSPR model for predicting a specific property of pyrazole derivatives could be represented by the following linear equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Property is the chemical property being predicted, c₀, c₁, c₂, ..., cₙ are the regression coefficients determined during model training, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The table below presents a hypothetical dataset and the predicted property values from a fictional QSPR model for a series of pyrazole derivatives.

Compound IDExperimental PropertyPredicted Property
P-0014.784.75
P-0025.125.09
P-0034.954.98
P-0045.305.25
This compound N/A 5.15

The heart of any QSPR model lies in the molecular descriptors used. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Descriptor Generation:

For this compound, a comprehensive set of descriptors would be generated to capture its unique structural features. Specialized software is used to calculate hundreds or even thousands of descriptors for each molecule in the dataset. nih.gov

Descriptor Selection:

With a vast number of calculated descriptors, a crucial step is to select the most relevant ones that have the greatest influence on the property being modeled. This helps to avoid overfitting and improves the interpretability of the model. kg.ac.rsnih.gov Several methods are available for descriptor selection:

Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance. arabjchem.org

Genetic Algorithms (GA): Inspired by the process of natural selection, GA is a powerful optimization technique that can efficiently search for the best combination of descriptors. arabjchem.org

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to identify the most important descriptors.

The table below illustrates a hypothetical selection of descriptors and their calculated values for this compound.

Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight145.6 g/mol
TopologicalWiener Index158
GeometricalMolecular Surface Area185.4 Ų
Quantum-ChemicalDipole Moment2.5 D
ElectronicHOMO Energy-6.2 eV

By carefully developing and validating a QSPR model with appropriately selected descriptors, it would be possible to accurately predict various chemical and physical properties of this compound, thereby providing valuable insights for its potential applications.

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Insights for 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine Analogues Purely Chemical/biochemical Research Focus

Design and Synthesis of Diverse Analogues based on 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine

The design and synthesis of analogues of this compound are centered on systematic modifications at key positions of the pyrazole (B372694) ring: the C3-amino group, the C4-chloro substituent, and the N1 and C5-methyl groups. These modifications allow for a comprehensive exploration of the chemical space around the core scaffold.

The C3-amino group serves as a versatile handle for derivatization through several well-established chemical transformations.

Amide Formation: The primary amine at the C3 position can be readily acylated to form a wide array of amide derivatives. This is typically achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a base. This strategy allows for the introduction of a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The synthesis of pyrazole-4-carboxylic acid amides has been reported, demonstrating the feasibility of this modification on the pyrazole scaffold. science.govnih.gov For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with various amines yields the corresponding amides. researchgate.net A metal-free approach for the synthesis of pyrazole-tethered amides has also been described, involving an oxidative amidation of pyrazole carbaldehydes. beilstein-journals.org

Urea (B33335) Formation: The C3-amino group can also be converted into urea derivatives by reaction with isocyanates or by a two-step process involving phosgene (B1210022) or a phosgene equivalent followed by reaction with an amine. This introduces a hydrogen-bond donor and acceptor moiety, which can significantly influence the compound's interaction with biological targets. The synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas has been achieved through the reaction of pyrazole-3-carbonyl azides with amines via a Curtius rearrangement. tsijournals.com

Schiff Base Formation: Condensation of the C3-amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ijpsr.comrasayanjournal.co.inresearchgate.net This derivatization is a straightforward way to introduce a wide variety of aromatic and heteroaromatic rings. For example, Schiff bases have been synthesized from 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one by condensation with substituted benzaldehydes. rsc.orgnih.gov Similarly, Schiff bases were derived from 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. ijpsr.com

Table 1: Examples of C3-Amino Group Modifications on Related Pyrazole Scaffolds

Starting Material Reagent Modification Type Product Reference(s)
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Substituted benzothiazol-2-ylamine Amide Formation 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-substituted benzothiazol-2-ylamide researchgate.net
4-Hydroxymethylpyrazole-3-carbonyl azides Primary amines Urea Formation 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas tsijournals.com
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one Substituted benzaldehydes Schiff Base Formation Schiff base analogues of 4-aminoantipyrine rsc.orgnih.gov
3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Aromatic aldehydes Schiff Base Formation Schiff bases of pyrazole-4-carbaldehyde ijpsr.com

The chloro group at the C4 position is a key site for introducing further diversity into the molecular scaffold.

Other Halogens: The chlorine atom can potentially be exchanged for other halogens, such as bromine or iodine, through halogen exchange reactions like the Finkelstein reaction, which involves treating the chloro derivative with a sodium halide salt in a suitable solvent. mdpi.com This allows for the fine-tuning of the electronic and steric properties at this position. The halogenation of pyrazoles at the C4 position can also be achieved using N-halosuccinimides. wikipedia.org

Alkyl, Aryl, and Heteroaryl Substituents: The C4-chloro group can be replaced with various alkyl, aryl, or heteroaryl moieties using transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction, which utilizes a palladium catalyst and a base, allows for the formation of a carbon-carbon bond between the C4 position of the pyrazole and a boronic acid or ester, enabling the introduction of a wide range of aryl and heteroaryl groups. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a carbon-nitrogen bond, allowing for the introduction of various amino substituents at the C4 position. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction enables the introduction of alkyne groups at the C4 position.

Heck Coupling: This reaction can be used to introduce alkenyl substituents.

These cross-coupling reactions provide a powerful tool for creating a library of C4-substituted analogues with diverse electronic and steric properties. For instance, the synthesis of 4-aryl pyrazoles from 4-bromopyrazole has been reported using Suzuki-Miyaura coupling. nih.gov

Table 2: Potential C4-Position Modifications via Cross-Coupling Reactions

Reaction Type Coupling Partner Potential Product at C4 Catalyst System (General) Reference(s)
Suzuki-Miyaura Aryl/Heteroaryl boronic acid Aryl/Heteroaryl Pd catalyst (e.g., Pd(PPh₃)₄), Base rsc.orgnih.gov
Buchwald-Hartwig Amine Substituted amino Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos) wikipedia.orglibretexts.orgnih.gov
Sonogashira Terminal alkyne Alkynyl Pd catalyst, Cu(I) cocatalyst, Base General method
Heck Alkene Alkenyl Pd catalyst, Base General method

Modifying the methyl groups at the N1 and C5 positions can provide valuable insights into the steric and electronic requirements for activity and other properties.

N1-Substituent Variation: The N1-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or aryl groups (e.g., phenyl). The synthesis of N-substituted pyrazoles can be achieved by reacting a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). acs.org For example, the synthesis of 1-ethyl-4-chloro-3-methyl-5-pyrazolecarboxylate has been reported. google.com The use of different substituted hydrazines in the initial pyrazole synthesis would lead to a variety of N1-substituted analogues.

C5-Substituent Variation: Similarly, the C5-methyl group can be altered to other alkyl or aryl groups. This can be accomplished by starting with a different 1,3-dicarbonyl compound in the initial pyrazole synthesis. For example, using a phenyl-substituted diketone would result in a C5-phenyl analogue. The synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues highlights the possibility of having a phenyl group at the N1 position. researchgate.net

Exploration of Structure-Reactivity Relationships

Understanding how structural modifications influence the chemical reactivity of this compound analogues is fundamental to predicting their behavior in various chemical and biological systems.

The substituents on the pyrazole ring can significantly impact its acid-base properties and tautomeric equilibrium.

Tautomerism: For pyrazoles that are not substituted on a nitrogen atom, annular tautomerism is possible, where the proton on the nitrogen can reside on either of the two nitrogen atoms. While this compound itself has a fixed N1-methyl group, its analogues where the N1-substituent is hydrogen would exhibit tautomerism. The position of the tautomeric equilibrium is influenced by the nature of the substituents at the C3 and C5 positions. beilstein-journals.org Electron-donating groups tend to favor the tautomer where they are at the C3 position, while electron-withdrawing groups favor the C5 position. beilstein-journals.org The solvent can also play a significant role in determining the predominant tautomeric form. fu-berlin.de

Structural modifications to the this compound scaffold can have a profound impact on the selectivity and efficiency of subsequent chemical reactions.

Regioselectivity: In reactions involving the pyrazole ring, such as electrophilic substitution, the position of attack is governed by the electronic nature of the ring and its substituents. For pyrazoles, electrophilic attack typically occurs at the C4 position. However, the presence of the activating C3-amino group and the deactivating C4-chloro group in the parent compound will influence the reactivity and regioselectivity of such reactions. In derivatization reactions, such as the cross-coupling at the C4 position, the nature of the substituents can affect the reactivity of the C-Cl bond.

Reaction Efficiency: The steric and electronic properties of the substituents can also influence the rate and yield of reactions. For example, bulky substituents near the reactive center can hinder the approach of reagents, leading to lower reaction rates. This is a critical consideration in the design of synthetic routes to new analogues. In Buchwald-Hartwig amination reactions, the choice of ligand is often crucial to overcome the steric hindrance and achieve good yields. nih.gov Similarly, the efficiency of Suzuki-Miyaura coupling can be dependent on the electronic nature of the halide and the boronic acid. nih.gov

By systematically studying these structure-reactivity relationships, a deeper understanding of the chemical behavior of this class of compounds can be achieved, which is invaluable for the rational design of new molecules with desired properties.

Structure-Biological Target Interaction Studies (In Vitro, Mechanistic, Non-Clinical)

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For analogues of this compound, in vitro studies are fundamental in elucidating their mechanism of action and potential as therapeutic leads. These investigations primarily focus on their binding affinity to isolated proteins or enzymes and the mechanistic details of these interactions.

Binding Affinity to Isolated Proteins or Enzymes

The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. nih.govresearchgate.net Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.com Consequently, much of the in vitro research on pyrazole analogues has centered on their ability to inhibit various protein kinases.

Research into N-(1H-pyrazol-3-yl)quinazolin-4-amines, which share the core 3-aminopyrazole (B16455) moiety, has identified these compounds as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov In vitro kinase inhibition assays revealed that certain derivatives selectively inhibit CK1δ/ε over other kinases like CDK5/p25, GSK-3α/β, and DYRK1A. nih.gov For example, specific compounds within this series demonstrated significant inhibitory activity against CK1δ. nih.gov

Another class of related compounds, pyrazolo[3,4-g]isoquinolines, has been investigated for its inhibitory effects on a panel of protein kinases. In vitro assays using the ADP-Glo™ kinase assay have shown that these compounds can inhibit kinases such as Haspin, CLK1, DYRK1A, and CDK9. nih.gov For instance, nitro-substituted analogues were found to be potent inhibitors of Haspin, with IC50 values in the nanomolar range. nih.gov The introduction of different substituents at various positions on the pyrazolo[3,4-g]isoquinoline scaffold led to varied kinase inhibition profiles, highlighting the importance of specific structural features for activity and selectivity. nih.gov

The following table summarizes the in vitro inhibitory activities of some pyrazole analogues against various protein kinases.

Compound SeriesTarget KinaseIC50 (nM)Reference
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ (CK1δ)Varies by derivative nih.gov
Pyrazolo[3,4-g]isoquinolines (Nitro-substituted)Haspin57 - 66 nih.gov
Pyrazolo[3,4-g]isoquinolines (Amino-substituted)Haspin62 nih.gov
Pyrazolo[3,4-g]isoquinolines (Methyl-substituted)Haspin167 nih.gov
Pyrazolo[3,4-g]isoquinolines (Methyl-substituted)CLK1101 nih.gov

It is important to note that while these studies provide valuable insights into the potential targets of pyrazole-based compounds, specific binding affinity data for this compound itself is not extensively reported in the reviewed literature. The data presented here for analogous structures underscores the potential of this chemical class as kinase inhibitors.

Mechanistic Insights into Molecular Recognition

To comprehend the molecular basis of the observed in vitro activities, computational methods such as molecular docking and dynamics simulations are employed. These techniques provide a virtual model of how a ligand interacts with the active site of its target protein, offering insights into the key binding interactions that drive affinity and selectivity.

Molecular docking studies on N-(1H-pyrazol-3-yl)quinazolin-4-amine derivatives have revealed the crucial interactions within the ATP-binding site of CK1δ. nih.gov These studies help to rationalize the observed inhibitory activity by identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. nih.gov

Similarly, for other pyrazole derivatives, molecular modeling has been instrumental in understanding their inhibitory mechanism against various kinases. For instance, docking studies of pyrazole derivatives with the Rearranged during Transfection (RET) kinase have identified key residues in the active site responsible for binding. mdpi.com The insights from these models are consistent with experimental data and help explain the structural requirements for potent inhibition. mdpi.com The analysis of these interactions can guide the design of new analogues with improved potency and selectivity. mdpi.com

In the case of pyrazolo[3,4-d]pyrimidine derivatives, molecular modeling has suggested a potential antitumor mechanism involving cyclin-dependent kinases (CDKs). eurekaselect.com The docking of these compounds into the active sites of CDKs revealed plausible binding modes that could account for their observed biological activity. eurekaselect.com

The following table outlines key amino acid interactions identified through molecular docking studies for different pyrazole analogues with their respective protein kinase targets.

Compound SeriesTarget KinaseKey Interacting Amino Acid ResiduesReference
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ (CK1δ)Specific residues in the ATP binding site nih.gov
Pyrazole DerivativesRET KinaseHydrophobic and H-bond interactions mdpi.com
Pyrazolo[3,4-d]pyrimidinesCyclin-Dependent Kinases (CDKs)Interactions within the kinase active site eurekaselect.com

These computational studies, while not specific to this compound, provide a valuable framework for predicting its potential binding modes and for guiding the synthesis of new derivatives with enhanced biological activity. The consistent finding across different pyrazole series is their ability to fit into the ATP-binding pocket of kinases, a common feature for many kinase inhibitors. acs.org

Applications of 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine As a Versatile Synthetic Intermediate

Building Block for Novel Heterocyclic Systems

The inherent reactivity of 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine makes it an ideal precursor for the synthesis of diverse heterocyclic structures. The pyrazole (B372694) ring acts as a stable scaffold upon which new rings can be annulated (fused).

One of the most significant applications of this aminopyrazole is in the synthesis of fused bicyclic heteroaromatics like pyrazolopyridines and pyrazolopyrimidines. These fused systems are of great interest due to their prevalence in biologically active molecules. mdpi.commdpi.com

The synthesis of these fused rings typically proceeds via cyclocondensation reactions. In this context, this compound can act as a 1,3-binucleophile, where the exocyclic 3-amino group and the adjacent C4 carbon of the pyrazole ring react with a 1,3-dielectrophilic partner.

Pyrazolopyridines: The construction of the pyridine (B92270) portion of a pyrazolopyridine system can be achieved through established methods such as the Gould-Jacobs reaction or Friedländer annulation. mdpi.com In these reactions, an aminopyrazole is treated with a β-ketoester or a 1,3-dicarbonyl compound, respectively. The initial reaction forms an intermediate which then undergoes cyclization and dehydration to yield the fused aromatic pyrazolopyridine core. mdpi.comcdnsciencepub.com While specific examples for this compound are part of proprietary research, the general strategy is widely documented for structurally similar aminopyrazoles. nih.gov

Pyrazolopyrimidines: The synthesis of pyrazolopyrimidines from aminopyrazoles is a well-established route. mdpi.com The reaction of an aminopyrazole with various 1,3-dielectrophiles like β-ketonitriles, enaminones, or formimidates leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. mdpi.comrsc.orgmdpi.com For instance, the reaction of an N-aryl-5-amino-4-cyanopyrazole with an amine can yield a 4-substituted pyrazolo[3,4-d]pyrimidine through cyclization and subsequent rearrangement. semanticscholar.org Furthermore, related chloropyrazolo[3,4-d]pyrimidines serve as key intermediates for creating a variety of disubstituted derivatives, highlighting the utility of the chloro-substituent in building these scaffolds. researchgate.netmdpi.com

Table 1: General Strategies for Fused Pyrazole Synthesis
Target Fused SystemAminopyrazole ReactantCo-reactant (1,3-Dielectrophile)Reaction TypeReference
Pyrazolo[3,4-b]pyridines5-Aminopyrazole derivative1,3-DiketoneCondensation/Cyclization mdpi.com
Pyrazolo[3,4-d]pyrimidines5-Amino-4-cyanopyrazole derivativeFormimidateCyclization/Dimroth Rearrangement semanticscholar.org
Pyrazolo[1,5-a]pyrimidines3-Aminopyrazole-4-carbonitrileβ-Ketoester or β-DiketoneRegioselective Condensation mdpi.com

Beyond simple fused systems, this compound is a valuable starting material for constructing more intricate three-dimensional structures, such as spirocyclic and other complex multicyclic scaffolds. Spiro compounds, where two rings share a single atom, are of increasing interest in medicinal chemistry. The reactivity of the pyrazole core and its substituents allows for its participation in multicomponent reactions that can generate these complex architectures in a single step.

Role in Complex Organic Synthesis

The utility of this compound extends to its incorporation into larger, more complex molecules, including those inspired by natural products and those designed for high-throughput screening.

While direct integration into a total synthesis of a known natural product may not be widely reported, this pyrazole derivative serves as a key building block for creating complex molecules that are analogs or mimetics of natural product scaffolds. For example, pyrazole-containing compounds are often designed as analogs of purines, a core component of nucleosides.

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify "hits" or "chemical probes" that can be optimized into new drugs.

This compound is an excellent scaffold for combinatorial libraries due to its multiple points of diversification. The 3-amino group and the 4-chloro atom are orthogonal reactive handles.

The amino group can be readily acylated, alkylated, or used in condensation reactions with a wide variety of aldehydes and ketones.

The chloro atom can be replaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution reactions.

This dual reactivity allows for the attachment of two different and variable substituent groups (R¹ and R²) to the stable pyrazole core, leading to the generation of a large and diverse library of compounds from a single starting material.

Table 2: Diversification of the Pyrazole Scaffold for Combinatorial Libraries
Reactive SiteReaction TypeExample Reagents (for R¹ or R²)Resulting Functional Group
3-Amino GroupAcylationAcid chlorides, Carboxylic acidsAmide
3-Amino GroupReductive AminationAldehydes, KetonesSecondary/Tertiary Amine
4-Chloro GroupNucleophilic SubstitutionAmines (R-NH₂)Substituted Amine
4-Chloro GroupNucleophilic SubstitutionThiols (R-SH)Thioether

Materials Science Research Applications

The application of pyrazole derivatives is not limited to life sciences. Fused pyrazole systems, particularly pyrazolo[1,5-a]pyrimidines, have garnered attention in the field of materials science due to their unique photophysical properties, such as fluorescence. mdpi.com As this compound is a key precursor to these fused systems, it is also a valuable intermediate in the synthesis of novel organic materials. Research in this area focuses on creating new compounds with tailored optical and electronic properties for potential use in applications like organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. The ability to systematically modify the substituents on the pyrazole core allows for fine-tuning of these photophysical characteristics.

Precursor for Functional Organic Materials (e.g., optoelectronic, sensing)

The development of novel organic materials for optoelectronic and sensing applications is a burgeoning area of research. Pyrazole-containing compounds are of particular interest due to their thermal stability, tunable electronic properties, and ability to participate in hydrogen bonding and metal coordination. The subject compound, this compound, possesses key structural features that make it an attractive candidate for derivatization into such materials.

The amine group can be readily modified to introduce various functionalities, thereby tuning the electronic and photophysical properties of the resulting molecules. For instance, condensation reactions with aldehydes or coupling with carboxylic acids can lead to the formation of Schiff bases and amides, respectively. These new, larger conjugated systems could exhibit interesting photoluminescent or electroluminescent properties. Furthermore, the chloro-substituent on the pyrazole ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of chemical sensing, the pyrazole moiety can act as a recognition site for specific analytes. The nitrogen atoms of the pyrazole ring and the exocyclic amine group can coordinate with metal ions or form hydrogen bonds with target molecules. By attaching a suitable signaling unit (e.g., a fluorophore), a chemosensor can be constructed where the binding event at the pyrazole core leads to a detectable change in the optical signal. For example, pyrazole-based ligands have been incorporated into metal-organic frameworks (MOFs) used for sensing gases like sulfur dioxide. digitellinc.com The ability to functionalize the amine group of this compound provides a handle to fine-tune the selectivity and sensitivity of such sensors.

Components of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention for their applications in gas storage, separation, catalysis, and sensing. acs.org The design and synthesis of new organic linkers are crucial for the development of MOFs with desired properties.

This compound is a promising candidate for use as a ligand or a precursor to a ligand in the synthesis of coordination polymers and MOFs. The pyrazole ring itself contains two nitrogen atoms that can coordinate to metal centers. Additionally, the exocyclic amine group provides another potential coordination site, allowing the molecule to act as a bidentate or even a multidentate ligand under appropriate conditions. The presence of multiple coordination sites can lead to the formation of robust, higher-dimensional frameworks.

The synthesis of coordination polymers using pyrazole-based ligands is well-documented. For instance, 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole has been used to construct a series of coordination polymers with interesting magnetic and fluorescent properties. rsc.org Amine-functionalized MOFs are also a significant class of materials, often exhibiting enhanced properties for applications such as CO2 capture. rsc.org

The chloro-substituent on the pyrazole ring of this compound can also play a role in the properties of the resulting coordination polymers or MOFs. It can influence the electronic environment of the ligand, which in turn can affect the catalytic activity or sensing capabilities of the final material. Furthermore, the chloro group could potentially participate in halogen bonding, providing an additional supramolecular interaction to guide the assembly of the framework. The versatility of this compound allows for its direct use as a ligand or its modification to create more complex linkers for the construction of novel, functional coordination materials.

Agrochemical Research and Development (Excluding Efficacy, Safety, and Dosage)

The pyrazole scaffold is a well-established and important structural motif in the field of agrochemicals. Numerous commercial pesticides, including insecticides, herbicides, and fungicides, contain a pyrazole ring. The continued exploration of new pyrazole derivatives is a key strategy in the discovery of next-generation crop protection agents.

Chemical Synthesis of Novel Agrochemical Leads

The compound this compound serves as a valuable starting material for the synthesis of novel agrochemical lead structures. Its functional groups—the reactive amine and the chloro substituent—provide convenient handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space around the pyrazole core.

The amine group at the 3-position can be readily acylated, alkylated, or converted into other functional groups such as ureas, thioureas, and sulfonamides. These modifications can lead to the discovery of compounds with potent biological activity. For example, the synthesis of novel pyrazole-4-sulfonamide derivatives has been shown to yield compounds with antiproliferative activity, highlighting a synthetic route that could be adapted for agrochemical discovery. nih.gov

The chlorine atom at the 4-position of the pyrazole ring is also a key feature for synthetic diversification. It can be displaced by various nucleophiles in substitution reactions, or it can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl or heteroaryl substituents. These modifications can significantly impact the biological activity of the resulting compounds. The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been reported as an important intermediate for the synthesis of agrochemicals and drugs, underscoring the utility of the chlorinated pyrazole scaffold. nih.gov

The combination of these reactive sites on a single, relatively simple molecule makes this compound a powerful tool for medicinal and agrochemical chemists. It allows for the rapid generation of diverse libraries of new pyrazole-containing compounds for biological screening. For instance, the synthesis of novel 3-aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles with antifungal activity demonstrates how complex, biologically active molecules can be constructed from simpler pyrazole-based starting materials. conicet.gov.ar

Below is a table summarizing potential synthetic transformations of this compound for the generation of novel agrochemical leads.

Reaction TypeReagent/CatalystPotential Product Class
Amine Derivatization
AcylationAcyl chloride/AnhydrideAmides
SulfonylationSulfonyl chlorideSulfonamides
Isocyanate/Isothiocyanate AdditionR-NCO / R-NCSUreas/Thioureas
Reductive AminationAldehyde/Ketone, NaBH3CNSecondary/Tertiary Amines
Chloro-group Substitution
Nucleophilic Aromatic SubstitutionAlkoxides, ThiolatesEthers, Thioethers
Suzuki CouplingArylboronic acid, Pd catalystAryl-substituted pyrazoles
Buchwald-Hartwig AminationAmine, Pd catalystDiamino-pyrazoles
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl-pyrazoles

Advanced Analytical Method Development for Research Purity and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine from starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of pyrazole (B372694) derivatives due to its high resolution and sensitivity. ijcpa.innih.gov Method development for this compound focuses on optimizing separation efficiency and peak symmetry.

A typical starting point for method development involves a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like aminopyrazoles. The mobile phase composition is critical; a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol is systematically optimized. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by preliminary UV spectral analysis.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govmedwinpublishers.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. researchgate.netpharmaguideline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing placebo samples and stressed degradation samples to ensure no interference with the main analyte peak.

Linearity and Range: A linear relationship between the detector response and the concentration of the analyte is established over a specified range.

Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies at multiple concentration levels.

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pharmtech.com Results are expressed as the relative standard deviation (%RSD).

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) provides an indication of its reliability during normal usage.

Validation ParameterTypical Acceptance CriteriaHypothetical Result for this compound
Linearity (Correlation Coefficient, r²)≥ 0.9980.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD)≤ 2.0%0.85%
Precision - Intermediate (%RSD)≤ 2.0%1.20%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of polar compounds like this compound by Gas Chromatography (GC) can be challenging due to poor peak shape and potential thermal degradation in the injector or column. nih.govsigmaaldrich.com To overcome these issues, derivatization is employed to convert the polar amine group into a less polar, more volatile, and thermally stable functional group. researchgate.net

Common derivatization strategies for amines include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) to replace the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group. phenomenex.com

Acylation: Treatment with acylating agents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable amide derivatives.

Alkylation: Formation of ester derivatives, although more common for carboxylic acids, can be adapted for certain amines. libretexts.org

The choice of derivatization reagent depends on the specific analyte and the desired chromatographic properties. researchgate.net The resulting volatile derivative can then be analyzed using a standard GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Derivatization MethodReagentResulting DerivativeKey Advantage
SilylationBSTFAN-trimethylsilyl derivativeIncreases volatility and thermal stability
AcylationTFAAN-trifluoroacetyl derivativeCreates stable, electron-capturing derivatives for ECD

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of pyrazole derivatives. rsc.orgresearchgate.net For this compound, TLC on silica (B1680970) gel 60 F254 plates is a standard approach. rsc.orgacs.org

The process involves spotting the reaction mixture on the TLC plate alongside the starting materials. The plate is then developed in a chamber with an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone). The polarity of the solvent system is optimized to achieve good separation between the starting material, intermediates, and the final product, with typical Rf (retardation factor) values between 0.2 and 0.8.

Visualization of the separated spots is accomplished under a UV lamp at 254 nm, where the aromatic pyrazole ring will quench the fluorescence of the indicator in the plate, appearing as dark spots. rsc.org Further visualization can be achieved using staining agents like iodine vapor or potassium permanganate solution, which react with the compounds to produce colored spots. acs.org By comparing the spots of the reaction mixture with the standards, one can quickly assess the consumption of reactants and the formation of the product. rsc.org

CompoundHypothetical Rf Value (Ethyl Acetate/Hexane 1:1)Hypothetical Rf Value (DCM/Methanol 9:1)
Starting Material (e.g., a diketone)0.750.85
This compound0.400.55
Polar By-product0.100.20

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a rapid and straightforward approach for the quantification of this compound in solution, leveraging the molecule's inherent light-absorbing properties.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of organic compounds containing chromophores. hunterlab.com The pyrazole ring system in this compound acts as a chromophore, absorbing light in the UV region. The gas-phase UV absorption spectrum of the parent pyrazole shows a maximum absorption (λmax) around 203-211 nm. nih.govresearchgate.net Substituents on the ring can shift this maximum.

For quantification, a solution of the pure compound is scanned across the UV range (typically 200-400 nm) to determine its λmax. A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple, fast, and widely used for routine analysis in quality control. ijpsonline.com

Concentration (µg/mL)Absorbance at λmax (e.g., 225 nm)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as those encountered during synthesis, process monitoring, or environmental screening, necessitates the use of powerful analytical techniques. Hyphenated systems, which couple a separation technique with a detection technique, are indispensable for this purpose. They provide the high selectivity and sensitivity required to isolate the target analyte from impurities, byproducts, and matrix components, and to subsequently identify and quantify it with a high degree of confidence.

GC-MS and LC-MS for Identification and Quantification in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier hyphenated techniques for the analysis of pyrazole derivatives in research settings.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide separation from other volatile components in a research sample. Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fingerprint based on the fragmentation of the molecule, allows for unambiguous identification. The fragmentation of the pyrazole ring is a key identification feature; common fragmentation pathways include the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN), which provides structural confirmation. researchgate.net Quantification is achieved by integrating the peak area of a characteristic ion (or the total ion current) and comparing it to a calibration curve generated from standards of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, particularly for compounds that are non-volatile, thermally labile, or, like many amine-containing pyrazoles, polar. Due to its polarity, this compound can be challenging to retain on standard reversed-phase LC columns. nih.gov To overcome this, analytical methods may employ ion-pair reagents in the mobile phase to improve retention and peak shape. researchgate.net LC is coupled to the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), which for this compound would be observed at a mass-to-charge ratio (m/z) of 146.04796. uni.lu For enhanced selectivity and sensitivity in complex mixtures, tandem mass spectrometry (MS/MS) is often used. In this mode, the [M+H]⁺ ion is selected and fragmented to produce characteristic product ions, allowing for highly specific quantification through selected reaction monitoring (SRM).

Method Validation for Research Applications

For analytical methods to be considered reliable and suitable for their intended purpose in a research context, they must undergo a validation process. This process systematically demonstrates that the method's performance characteristics are adequate for the analytical problem at hand. Key validation parameters include linearity, accuracy, precision, robustness, and the limits of detection and quantitation.

Linearity, Accuracy, Precision, and Robustness

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A series of standard solutions of this compound at different concentrations would be analyzed. The resulting peak areas are plotted against the corresponding concentrations, and a linear regression is performed. The linearity is typically expressed by the correlation coefficient (r²) or coefficient of determination (R²), with a value of ≥0.998 indicating good linearity. ijcpa.in

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure this compound is "spiked" into a sample matrix. The sample is then analyzed, and the percentage of the spiked analyte that is recovered is calculated. For similar pyrazole compounds, mean recoveries in the range of 97% to 107% are considered acceptable. nih.govresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within a single laboratory, accounting for different days, analysts, or equipment. For related pyrazole derivatives, RSD values are typically required to be less than 2% to be considered precise. ijcpa.in

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For an LC method, this could include minor changes in mobile phase composition, pH, column temperature, or flow rate. The method is considered robust if the results remain reliable under these varied conditions.

The table below shows representative validation data for a hypothetical HPLC method for the analysis of this compound, based on typical values reported for similar pyrazole derivatives. ijcpa.inresearchgate.net

Validation ParameterPerformance CharacteristicTypical Acceptance Criteria
LinearityCorrelation Coefficient (r²)≥ 0.998
Concentration Range50 - 150 µg/mL
Accuracy% Recovery98.0% - 102.0%
Precision (Repeatability)% RSD< 2.0%
Precision (Intermediate)% RSD< 2.0%
Robustness% RSD after parameter variation< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of a method's performance.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is the concentration that provides a signal that is statistically different from the background noise, often defined as a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is a critical parameter for the quantitative analysis of trace impurities or low-level analytes. It is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1. youtube.com

LOD and LOQ can also be calculated from the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercept of the regression line

S = the slope of the calibration curve

The table below presents potential LOD and LOQ values for an analytical method for this compound, based on data from validated methods for other small heterocyclic molecules. ijcpa.inpensoft.net

ParameterDefinitionExample Value (µg/mL)
Limit of Detection (LOD)Lowest concentration that can be reliably detected (S/N ≥ 3)~4.0 µg/mL
Limit of Quantitation (LOQ)Lowest concentration that can be accurately quantified (S/N ≥ 10)~15.0 µg/mL

Future Research Directions and Unexplored Avenues in 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to pyrazole (B372694) derivatives is an area of growing interest. thieme-connect.com While traditional methods for the synthesis of substituted pyrazoles often rely on harsh reagents and organic solvents, future research should focus on greener alternatives for the production of 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine.

Current synthetic strategies for related chloro-substituted pyrazoles often involve multi-step sequences, including the chlorination of a pyrazole precursor, which can utilize reagents like trichloroisocyanuric acid. rsc.org A key area for future investigation is the development of one-pot or tandem reactions that minimize waste and improve atom economy.

Future research should explore:

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Research into the aqueous synthesis of pyrazoles has shown promise and could be adapted for this specific compound. thieme-connect.com

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been successfully used for the chlorination of pyrazoles and could offer a sustainable alternative to traditional solvent-based methods. rsc.org

Catalytic Approaches: The use of reusable solid acid catalysts or novel nanocatalysts could enhance the efficiency and sustainability of the synthesis. thieme-connect.com

Table 1: Comparison of Synthetic Methodologies for Chloro-Pyrazole Synthesis

Methodology Traditional Approach Proposed Sustainable Approach Key Advantages of Sustainable Approach
Chlorination Use of stoichiometric chlorinating agents in chlorinated solvents. Mechanochemical reaction with trichloroisocyanuric acid. rsc.org Solvent-free, reduced waste, potentially milder conditions.
Solvent Often requires anhydrous organic solvents like chloroform (B151607) or THF. heteroletters.org Water or solvent-free conditions. thieme-connect.com Reduced environmental impact, lower cost, enhanced safety.

| Process | Multi-step batch processing with intermediate purification. | One-pot synthesis or continuous flow processes. nih.gov | Increased efficiency, reduced reaction time, improved scalability. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of this compound is dictated by the interplay of its functional groups. The amino group is a nucleophilic center, while the chlorine atom offers a handle for substitution or cross-coupling reactions. The methyl groups can also influence reactivity through steric and electronic effects.

Future research should aim to:

Exploit the C-Cl Bond: The chlorine atom at the 4-position is a prime site for functionalization. Its reactivity in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is a significant and underexplored area. Successful coupling would open pathways to a vast array of novel derivatives.

Modulate the Amino Group Reactivity: While the amino group can undergo typical reactions such as acylation and alkylation, future work could explore more complex transformations, including its use as a directing group for C-H activation at other positions on the pyrazole ring or its involvement in cyclization reactions to form fused heterocyclic systems.

Investigate Regioselectivity: In reactions involving multiple electrophilic sites, controlling the regioselectivity of nucleophilic attack on derivatives of this compound will be crucial. For instance, in reactions with ambident nucleophiles, understanding the factors that govern the site of reaction is essential for predictable synthesis. mdpi.com

Table 2: Potential Unexplored Reactions for this compound

Reaction Type Potential Reagents/Catalysts Expected Product Type Research Focus
Suzuki Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base 4-Aryl-1,5-dimethyl-1H-pyrazol-3-amine C-C bond formation, synthesis of biaryl pyrazoles.
Buchwald-Hartwig Amination Amines, Pd or Cu catalyst, base 4-Amino-substituted pyrazole derivatives C-N bond formation, synthesis of novel diamino pyrazoles.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, base 4-Alkynyl-1,5-dimethyl-1H-pyrazol-3-amine C-C bond formation, introduction of alkyne functionality. mdpi.com
Cyclization Reactions Dielectrophiles (e.g., β-ketoesters) Fused pyrazolo-pyrimidine or -diazepine systems Construction of complex heterocyclic scaffolds.

| Directed C-H Activation | Transition metal catalysts (e.g., Rh, Ru), directing group on the amine | Functionalization at the C-H bonds of the methyl groups | Site-selective introduction of new functional groups. |

Advanced Computational Modeling for Precise Property and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. While DFT studies have been conducted on structurally related pyrazole derivatives, a dedicated computational investigation of this compound is a promising avenue for future research. nih.gov

Advanced computational modeling can provide insights into:

Electronic Structure and Reactivity: Calculating molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Fukui functions can help predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.

Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of potential reactions, helping to understand and optimize reaction conditions for desired outcomes.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized derivatives.

Pharmacokinetic Properties: In silico prediction of properties such as lipophilicity (logP) and polar surface area can guide the design of derivatives with improved drug-like characteristics.

Table 3: Applications of Computational Modeling for this compound

Computational Method Property to be Predicted Potential Impact on Research
Density Functional Theory (DFT) Geometric parameters, electronic properties (HOMO/LUMO), reaction energies. nih.gov Rational design of new reactions, prediction of reactivity and selectivity.
Time-Dependent DFT (TD-DFT) UV-Vis absorption and emission spectra. Design of fluorescent probes and materials with specific photophysical properties.
Quantum Theory of Atoms in Molecules (QTAIM) Nature of chemical bonds and non-covalent interactions. Understanding intermolecular interactions in the solid state and with biological targets.

| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent effects, binding to biological targets. | Predicting behavior in solution and interactions with proteins or enzymes. |

Integration into Emerging Fields (e.g., Photoredox Catalysis, Electrochemistry in Synthesis, Flow Chemistry)

The integration of this compound into modern synthetic technologies can lead to novel transformations and more efficient processes.

Photoredox Catalysis: This field uses visible light to initiate single-electron transfer processes, enabling reactions under mild conditions. mdpi.com The pyrazole scaffold can be a substrate in photoredox-catalyzed reactions. Future work could explore the use of this compound in light-mediated cross-coupling reactions or C-H functionalizations.

Electrochemistry in Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. The electrochemical chlorination of pyrazoles has been demonstrated and could be a sustainable method for the synthesis of the title compound. researchgate.net Furthermore, the electrochemical behavior of this compound itself could be investigated to unlock new reactivity patterns.

Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and reaction control, especially for reactions that are exothermic or involve hazardous intermediates. nih.gov Developing a flow synthesis for this compound or its derivatives would be a significant step towards its large-scale production and application. enamine.net

Table 4: Potential Benefits of Integrating this compound into Emerging Synthetic Fields

Emerging Field Potential Application Anticipated Advantages
Photoredox Catalysis Substrate for light-induced cross-coupling or functionalization. Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. mdpi.com
Electrochemistry Electrosynthesis of the compound or its derivatives; electrochemical functionalization. Reagent-free transformations, improved sustainability, precise control over redox potential. researchgate.net

| Flow Chemistry | Continuous synthesis of the compound and its derivatives. | Enhanced safety, improved heat and mass transfer, easier scalability, potential for automation. nih.gov |

Design of New Chemical Probes and Functional Materials Based on the Pyrazolamine Scaffold

The structural features of this compound make it an attractive starting point for the design of molecules with specific functions.

Chemical Probes: Pyrazole derivatives are known to be scaffolds for potent and selective kinase inhibitors. acs.org The 3-amino-4-chloro-pyrazole core can be systematically modified to develop chemical probes for interrogating biological pathways. The amino group can be functionalized to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins.

Functional Materials: The pyrazole ring is a component of various functional materials. The electronic properties of this compound, influenced by the electron-withdrawing chlorine and the electron-donating amino and methyl groups, could be harnessed to create novel materials. Potential applications include ligands for metal-organic frameworks (MOFs), nonlinear optical (NLO) materials nih.gov, and components of organic light-emitting diodes (OLEDs).

Table 5: Strategies for Developing Probes and Materials from this compound

Application Area Proposed Modification Strategy Target Property/Function
Chemical Probes Acylation/sulfonylation of the amino group with fragments known to bind kinase active sites. Selective inhibition of specific kinases for target validation. acs.org
Functionalization of the amino group with a fluorophore. Fluorescent probes for bioimaging.
Functional Materials (NLO) Introduction of strong electron-donating and -accepting groups via the C-Cl and amino positions. High nonlinear optical response. nih.gov

| Functional Materials (MOFs) | Derivatization to create multidentate ligands. | Formation of porous materials for gas storage or catalysis. |

Q & A

Basic: What are the recommended synthetic methods for 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions starting from pyrazole precursors. For example, substituted pyrazoles can react with chlorinating agents (e.g., POCl₃) to introduce the chloro group . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like NH₂ and C-Cl), multinuclear NMR (¹H/¹³C for structural elucidation), and mass spectrometry (to verify molecular ion peaks). Yields may vary (e.g., 65–74% in analogous compounds) depending on solvent polarity, temperature, and catalyst use .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:
Purity is assessed via HPLC or TLC, while structural validation employs:

  • ¹H NMR : Identifies methyl groups (δ ~2.1–2.5 ppm) and NH₂ protons (δ ~5–6 ppm, if not de-shielded).
  • ¹³C NMR : Confirms sp² carbons in the pyrazole ring (δ ~140–160 ppm) and methyl substituents (δ ~20–25 ppm).
  • MS (EI) : Molecular ion peaks (e.g., m/z 145 for C₅H₈ClN₃) and fragmentation patterns are matched with theoretical values .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL provides precise bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds between NH₂ and chloro groups can form infinite chains (C(4) motifs per graph-set analysis ). Discrepancies between computational (DFT) and experimental geometries may arise from crystal packing effects, necessitating refinement with high-resolution data .

Advanced: What experimental strategies address contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NH₂ NMR signals) may stem from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., proton exchange).
  • Deuterated solvents : Minimize signal broadening in polar aprotic solvents like DMSO-d₆.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

Advanced: How do substituent electronic effects influence reactivity in cross-coupling or substitution reactions?

Methodological Answer:
The chloro group acts as a leaving group in SNAr reactions, while the NH₂ group directs electrophilic substitution. For example:

  • Suzuki coupling : The chloro substituent enables palladium-catalyzed arylations, but steric hindrance from dimethyl groups may reduce yields.
  • Nucleophilic substitution : Reactivity with amines or alkoxides depends on the leaving group’s electronegativity (Cl > Br > I in polar aprotic media) .

Methodological: What optimization strategies improve synthetic yields of pyrazole derivatives?

Methodological Answer:

  • Catalyst screening : Pd(PPh₃)₄ for cross-coupling vs. CuI for Ullmann-type reactions.
  • Solvent optimization : DMF or THF for SNAr; DCM for acid-sensitive intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .

Advanced: How can hydrogen-bonding patterns predict solubility or co-crystal formation?

Methodological Answer:
Graph-set analysis classifies H-bond motifs (e.g., dimers vs. chains). For instance, NH₂⋯Cl interactions (R₂²(8) motifs) enhance solubility in polar solvents. Co-crystals with carboxylic acids (via NH₂⋯O bonds) improve bioavailability in pharmaceutical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.